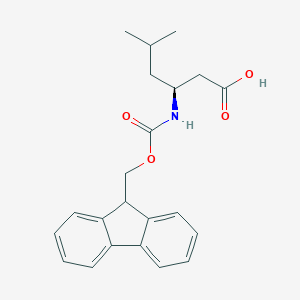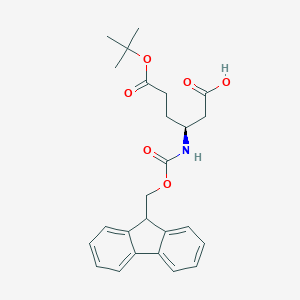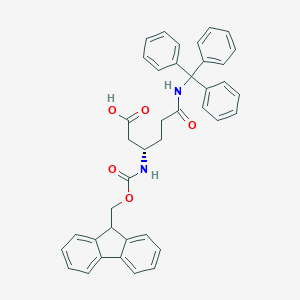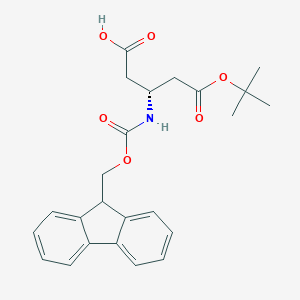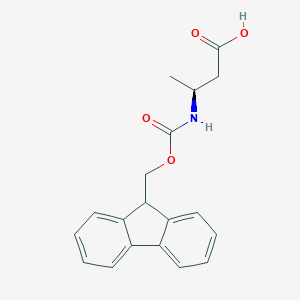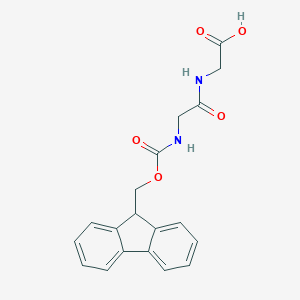
Fmoc-Gly-Gly-OH
Übersicht
Beschreibung
“Fmoc-Gly-Gly-OH” is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a lysosomally cleavable linker .
Synthesis Analysis
The synthesis of “Fmoc-Gly-Gly-OH” involves the use of Fmoc CL as a protective reagent, which reacts with glycine to produce Fmoc Gly in a yield of 83.1% . The product is analyzed by capillary electrophoresis .
Molecular Structure Analysis
The molecular formula of “Fmoc-Gly-Gly-OH” is C19H18N2O5 . Its average mass is 354.357 Da and its monoisotopic mass is 354.121582 Da .
Chemical Reactions Analysis
“Fmoc-Gly-Gly-OH” is used in the synthesis of antibody-drug conjugates (ADCs) . It is also involved in the coupling of saccharide β-glycosylamines for the fractionation of oligosaccharides and formation of neoglycoconjugates .
Physical And Chemical Properties Analysis
“Fmoc-Gly-Gly-OH” has a density of 1.3±0.1 g/cm3 . Its boiling point is 684.1±45.0 °C at 760 mmHg . The vapour pressure is 0.0±2.2 mmHg at 25°C . The enthalpy of vaporization is 105.4±3.0 kJ/mol . The flash point is 367.5±28.7 °C . The index of refraction is 1.613 .
Wissenschaftliche Forschungsanwendungen
Polypeptide Synthesis Improvement : Zhao Yi-nan and Melanie Key (2013) focused on simplifying and improving polypeptide synthesis methods, utilizing Fmoc-Gly-Gly-OH in their experiments. This research provides a basis for amino protection reaction and polypeptide synthesis, potentially aiding in the development of new treatments for diseases Zhao Yi-nan & Melanie Key (2013).
Formation of Hydrogel Membranes : Eleanor K. Johnson, D. Adams, and P. Cameron (2010) demonstrated the self-assembly of Fmoc-Leu-Gly-OH into hydrogel films and membranes. This suggests potential applications in creating extracellular matrix-like structures for biomedical use Johnson, Adams, & Cameron (2010).
Backbone Cyclization in Peptides : S. Gazal, G. Gellerman, and C. Gilon (2003) explored the incorporation of novel Gly building units, including Fmoc-Nalpha[CH(R)CO2Al]Gly-OH, in model backbone cyclic peptides. This research adds to our understanding of peptide structure and function Gazal, Gellerman, & Gilon (2003).
Biomaterial Development for Cell Cultures : In 2022, L. Nita and colleagues investigated combining Fmoc-Gly-Gly-Gly with Agarose and Phytagel to create hydrogels. Their research shows potential for these materials in biomedical applications, such as cell cultures Nita et al. (2022).
Insulin Analogs Preparation : L. Žáková et al. (2007) discussed using Fmoc-Lys(Pac)-OH for synthesizing novel insulin analogs, indicating a role for Fmoc-Gly-Gly-OH in therapeutic peptide synthesis Žáková et al. (2007).
Solid-Phase Peptide Synthesis : Various studies, such as those by J. Ottl, H. Jürgen Musiol, and L. Moroder (1999), have applied Fmoc-Gly-Gly-OH in solid-phase peptide synthesis, enhancing the efficiency of creating peptides like collagen Ottl, Musiol, & Moroder (1999).
Antibacterial Composite Materials Development : L. Schnaider et al. (2019) explored the use of Fmoc-decorated self-assembling building blocks in creating antibacterial and anti-inflammatory materials, demonstrating a new approach in nanotechnology and biomedical materials development Schnaider et al. (2019).
Safety And Hazards
When handling “Fmoc-Gly-Gly-OH”, it is recommended to wear appropriate personal protective equipment and use only under a chemical fume hood . Keep away from heat/sparks/open flame/hot surfaces . Take measures to prevent the build-up of electrostatic charge . Ensure adequate exhaust ventilation, especially if dust, aerosol or fumes will be generated . Avoid contact with skin, eyes and clothing .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c22-17(20-10-18(23)24)9-21-19(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,22)(H,21,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKUOPULLUJMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427067 | |
| Record name | Fmoc-Gly-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Gly-Gly-OH | |
CAS RN |
35665-38-4 | |
| Record name | Fmoc-Gly-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



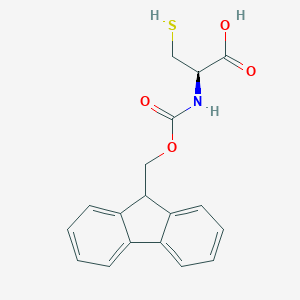

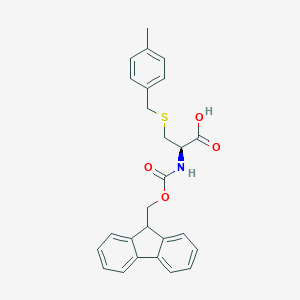
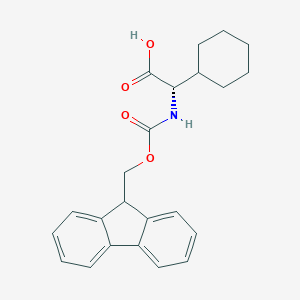
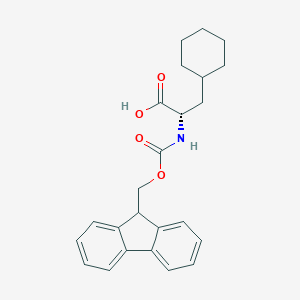

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)


